Lipophilicity (XLogP3-AA) Differentiation: 6-Bromo vs. Non-Halogenated Chromene Carboxamide Core
The 6-bromo substituent on the chromene ring increases computed lipophilicity relative to the non-halogenated parent core. The target compound has a PubChem-computed XLogP3-AA of 4.9, whereas N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 72788-19-3, the des-bromo analog) has a predicted XLogP approximately 2.5–3.0 units lower based on the removal of the bromine atom [1]. This difference of approximately 1.9–2.4 log units translates to an estimated 80- to 250-fold higher octanol-water partition coefficient, which directly influences tissue distribution, membrane transit kinetics, and nonspecific protein binding [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.9 (PubChem computed) |
| Comparator Or Baseline | N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (des-bromo, CAS 72788-19-3): estimated XLogP ~2.5–3.0 based on structural subtraction of Br contribution |
| Quantified Difference | ΔXLogP ≈ +1.9 to +2.4 (estimated 80- to 250-fold higher partition coefficient) |
| Conditions | Computed physicochemical property; XLogP3-AA algorithm as implemented in PubChem |
Why This Matters
Lipophilicity determines membrane permeability and tissue distribution; users requiring compounds with higher logP for blood-brain barrier penetration or intracellular accumulation should select the 6-bromo derivative over the des-bromo analog.
- [1] PubChem Compound Summary for CID 2878084, 6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide. National Center for Biotechnology Information (2025). View Source
